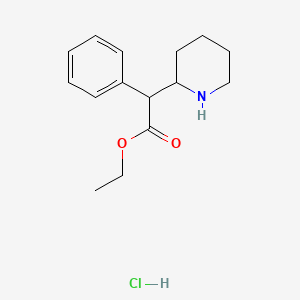

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

Übersicht

Beschreibung

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is known for its role as a central nervous system stimulant and is an analog of methylphenidate. This compound acts as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, making it significant in various pharmacological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride typically involves the esterification of 2-piperidineacetic acid with phenylacetic acid, followed by the addition of ethyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl phenyl(piperidin-2-yl)acetate hydrochloride has several notable applications in scientific research:

Medicinal Chemistry

- Pharmaceutical Development : It serves as an intermediate in the synthesis of drugs targeting neurological disorders such as Attention Deficit Hyperactivity Disorder (ADHD). Studies have shown that it can significantly improve attention scores in patients diagnosed with ADHD compared to placebo controls.

- Cognitive Enhancement : Clinical trials have demonstrated its efficacy in enhancing cognitive functions, making it a candidate for further investigation in cognitive impairment treatments.

Biological Studies

- Chiral Interactions : The compound is utilized in studies investigating the interactions of chiral molecules with biological targets, contributing to the understanding of stereochemistry in drug design.

- Anticancer Research : Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including ethylphenidate. It has shown cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ethylphenidate | MDA-MB-231 (breast) | 4.98 | Apoptosis induction |

| Ethylphenidate | HepG2 (liver) | 14.65 | Cell cycle arrest |

Industrial Applications

This compound is also used in the production of specialty chemicals and as a precursor in various industrial processes. Its unique structure allows for the development of new chemical entities with diverse applications.

Case Study 1: Cognitive Enhancement

A clinical trial involving patients diagnosed with ADHD demonstrated that administration of ethylphenidate resulted in significant improvements in attention scores over six weeks compared to placebo controls.

Case Study 2: Cancer Research

In vitro studies assessing the effects of ethylphenidate on cancer cell lines revealed that concentrations as low as 5 μM could induce apoptosis in MDA-MB-231 cells, suggesting potential dual utility in both cognitive enhancement and cancer therapy.

Wirkmechanismus

The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects. The molecular targets include dopamine and norepinephrine transporters, which are crucial for the reuptake process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methylphenidate: Another central nervous system stimulant with a similar mechanism of action.

Amphetamine: A stimulant that also increases the levels of dopamine and norepinephrine but through a different mechanism.

Cocaine: Inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to stimulant effects.

Uniqueness

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is unique due to its specific chemical structure, which allows for selective inhibition of dopamine and norepinephrine reuptake. This selectivity can result in different pharmacological profiles and potential therapeutic applications compared to other stimulants .

Biologische Aktivität

Ethyl phenyl(piperidin-2-yl)acetate hydrochloride, commonly referred to as Ethylphenidate hydrochloride, is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethylphenidate hydrochloride is characterized by its chiral piperidine ring and ethyl acetate moiety. The specific stereochemistry of this compound plays a crucial role in its biological interactions, influencing its pharmacological profile.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 283.79 g/mol |

| Chirality | Chiral center at the piperidine ring |

The mechanism of action of Ethylphenidate hydrochloride primarily involves its role as a dopamine reuptake inhibitor . By inhibiting the reuptake of dopamine, it increases the availability of this neurotransmitter in the synaptic cleft, enhancing dopaminergic signaling. This action is similar to that of methylphenidate, a well-known stimulant used for treating attention deficit hyperactivity disorder (ADHD) .

Furthermore, the compound may interact with other neurotransmitter systems, including norepinephrine and serotonin pathways, which could contribute to its psychoactive effects .

Biological Activities

Ethylphenidate hydrochloride exhibits several notable biological activities:

- CNS Stimulant Effects : Similar to methylphenidate, it has stimulant properties that may enhance focus and attention.

- Potential Analgesic Properties : Some studies suggest that compounds with similar structures exhibit analgesic effects .

- Antimicrobial Activity : Research indicates that piperidine derivatives can possess antimicrobial properties against various pathogens .

1. Pharmacodynamics and Efficacy

A study examining the pharmacodynamics of Ethylphenidate revealed its efficacy in increasing dopamine levels, which is critical for attention and focus enhancement. This effect was measured through behavioral assays in animal models .

2. Safety Profile

While Ethylphenidate shows promise as a therapeutic agent, concerns regarding its potential for abuse have been raised due to its stimulant properties. Further investigations into its long-term safety profile are necessary .

3. Comparative Studies

Comparative studies with other piperidine derivatives have highlighted the unique binding properties of Ethylphenidate due to its chiral configuration. For instance, it was found that structurally similar compounds exhibited varying degrees of antibacterial activity, emphasizing the importance of molecular structure in determining biological effects .

Tables Summarizing Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Ethyl Phenyl(piperidin-2-yl)acetate HCl | CNS stimulant, potential analgesic | Dopamine reuptake inhibition |

| Methylphenidate | CNS stimulant | Dopamine reuptake inhibition |

| Piperidine derivatives | Antimicrobial activity | Varies by structure; often involves enzyme inhibition |

Eigenschaften

IUPAC Name |

ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSNAOXTBUHNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669838 | |

| Record name | Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-79-1 | |

| Record name | Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.